molecular formula C22H19BrN2O5S B604383 ETHYL 4-(4-BROMOPHENYL)-2-(2-{[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]OXY}ACETAMIDO)THIOPHENE-3-CARBOXYLATE CAS No. 312940-16-2

ETHYL 4-(4-BROMOPHENYL)-2-(2-{[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]OXY}ACETAMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B604383
CAS No.: 312940-16-2
M. Wt: 503.4g/mol
InChI Key: UZYHIWNDHGVEGO-BHGWPJFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-(4-BROMOPHENYL)-2-(2-{[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]OXY}ACETAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a thiophene ring, a bromophenyl group, and a hydroxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-BROMOPHENYL)-2-(2-{[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]OXY}ACETAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the bromination of a phenyl ring, followed by the formation of a thiophene ring through cyclization reactions. The introduction of the hydroxybenzylidene moiety can be achieved through condensation reactions with appropriate aldehydes. The final step often involves esterification to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-BROMOPHENYL)-2-(2-{[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]OXY}ACETAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-BROMOPHENYL)-2-(2-{[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]OXY}ACETAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-chlorophenyl)-2-[({[(2-hydroxybenzylidene)amino]oxy}acetyl)amino]-3-thiophenecarboxylate
  • Ethyl 4-(4-fluorophenyl)-2-[({[(2-hydroxybenzylidene)amino]oxy}acetyl)amino]-3-thiophenecarboxylate
  • Ethyl 4-(4-methylphenyl)-2-[({[(2-hydroxybenzylidene)amino]oxy}acetyl)amino]-3-thiophenecarboxylate

Uniqueness

The uniqueness of ETHYL 4-(4-BROMOPHENYL)-2-(2-{[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]OXY}ACETAMIDO)THIOPHENE-3-CARBOXYLATE lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and interactions with biological targets.

Properties

CAS No.

312940-16-2

Molecular Formula

C22H19BrN2O5S

Molecular Weight

503.4g/mol

IUPAC Name

ethyl 4-(4-bromophenyl)-2-[[2-[(E)-(2-hydroxyphenyl)methylideneamino]oxyacetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C22H19BrN2O5S/c1-2-29-22(28)20-17(14-7-9-16(23)10-8-14)13-31-21(20)25-19(27)12-30-24-11-15-5-3-4-6-18(15)26/h3-11,13,26H,2,12H2,1H3,(H,25,27)/b24-11+

InChI Key

UZYHIWNDHGVEGO-BHGWPJFGSA-N

SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)NC(=O)CON=CC3=CC=CC=C3O

Origin of Product

United States

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